N-(2-Amino-2-oxoethyl)-2-methoxybenzamide
Overview
Description
N-(2-Amino-2-oxoethyl)-2-methoxybenzamide is an organic compound with the molecular formula C10H13NO3 It is a derivative of acetamide and features a methoxyphenyl group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-2-methoxybenzamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride, followed by the addition of formamide. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-Methoxyaniline reacts with chloroacetyl chloride in the presence of a base to form 2-(2-methoxyphenyl)acetamide.
Step 2: The intermediate product is then reacted with formamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-[(2-Hydroxyphenyl)formamido]acetamide.
Reduction: The formamido group can be reduced to an amine group, yielding 2-[(2-Methoxyphenyl)amino]acetamide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and alkyl halides.
Major Products Formed
Oxidation: 2-[(2-Hydroxyphenyl)formamido]acetamide
Reduction: 2-[(2-Methoxyphenyl)amino]acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)acetamide
- 2-(4-Methoxyphenyl)acetamide
- 2-(3-Methoxyphenyl)acetamide
Uniqueness
N-(2-Amino-2-oxoethyl)-2-methoxybenzamide is unique due to the presence of both a methoxy group and a formamido group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, which can be leveraged in research and industrial processes.
Properties
CAS No. |
6754-91-2 |
---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C10H12N2O3/c1-15-8-5-3-2-4-7(8)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
BZECLIWZSBHRCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCC(=O)N |
Canonical SMILES |
CNC(=O)NC(=O)C1=CC=CC=C1OC |
Appearance |
Solid powder |
Key on ui other cas no. |
6754-91-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
o-Anisamide, N-(carbamoylmethyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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